

Toxicological Profile of Metosulam in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Metosulam

Cat. No.: B166753

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Introduction

Metosulam is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural application, it is imperative to understand the toxicological profile of **Metosulam** in non-target organisms to assess its environmental risk. This technical guide provides a comprehensive overview of the known toxicological effects of **Metosulam** on a range of non-target organisms, including aquatic and terrestrial species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development and environmental risk assessment.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints for **Metosulam** in various non-target organisms. The data has been compiled from the Pesticide Properties Database (PPDB).^[1]

Table 1: Acute and Chronic Toxicity of **Metosulam** to Aquatic Organisms

Organism	Species	Endpoint	Value (µg/L)	Exposure Duration	Reference
Fish	Oncorhynchus mykiss (Rainbow trout)	96-hour LC50	>100,000	96 hours	PPDB[1]
Fish	Lepomis macrochirus (Bluegill sunfish)	96-hour LC50	>130,000	96 hours	PPDB[1]
Aquatic Invertebrate	Daphnia magna (Water flea)	48-hour EC50	290,000	48 hours	PPDB[1]
Aquatic Invertebrate	Daphnia magna (Water flea)	21-day NOEC	16,000	21 days	PPDB[1]
Algae	Pseudokirchneriella subcapitata	72-hour ErC50	8.8	72 hours	PPDB[1]
Algae	Navicula pelliculosa (Diatom)	72-hour ErC50	18	72 hours	PPDB[1]
Aquatic Plant	Lemna gibba (Duckweed)	7-day ErC50	3.2	7 days	PPDB[1]

Table 2: Toxicity of **Metosulam** to Terrestrial Invertebrates

Organism	Species	Endpoint	Value	Exposure Duration	Reference
Honeybee	Apis mellifera	Acute Oral 48-hour LD50	>100 µ g/bee	48 hours	PPDB[1]
Honeybee	Apis mellifera	Acute Contact 48- hour LD50	>100 µ g/bee	48 hours	PPDB[1]
Earthworm	Eisenia fetida	14-day LC50	>1000 mg/kg soil	14 days	PPDB[1]

Table 3: Toxicity of **Metosulam** to Birds

Species	Endpoint	Value (mg/kg bw)	Exposure	Reference
Colinus virginianus (Bobwhite quail)	Acute Oral LD50	>2250	Single dose	PPDB[1]
Anas platyrhynchos (Mallard duck)	Acute Oral LD50	>2250	Single dose	PPDB[1]
Colinus virginianus (Bobwhite quail)	Sub-acute Dietary LC50 (5 days)	>5620 ppm in diet	5 days	PPDB[1]
Anas platyrhynchos (Mallard duck)	Sub-acute Dietary LC50 (5 days)	>5620 ppm in diet	5 days	PPDB[1]

Table 4: Mammalian Toxicology of **Metosulam** (Rat)

Study Type	Endpoint	Value (mg/kg bw/day)	Species	Reference
90-day oral	NOAEL	10	Rat	PPDB[1]
2-generation reproduction	NOAEL	50	Rat	PPDB[1]
Developmental	Maternal NOAEL	100	Rat	PPDB[1]
Developmental	Developmental NOAEL	1000	Rat	PPDB[1]
Chronic 2-year feeding	NOAEL	5	Rat	PPDB[1]

Experimental Protocols

The toxicological data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (Following OECD Guideline 203)

- Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
- Test Organisms: Commonly used species include Rainbow trout (*Oncorhynchus mykiss*) and Bluegill sunfish (*Lepomis macrochirus*).
- Methodology:
 - Fish are acclimated to laboratory conditions.
 - Groups of fish are exposed to a range of concentrations of the test substance in water under static, semi-static, or flow-through conditions. A control group is maintained in water

without the test substance.

- The exposure period is 96 hours.
- Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.
- Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
- The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

- Objective: To determine the concentration of a substance that causes immobilization in 50% of *Daphnia magna* (EC50) over a 48-hour period.
- Test Organisms: *Daphnia magna* neonates (less than 24 hours old).
- Methodology:
 - Groups of daphnids are exposed to a series of concentrations of the test substance in a defined culture medium. A control group is also maintained.
 - The test is conducted in glass vessels under controlled temperature and lighting conditions for 48 hours.
 - The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
 - The 48-hour EC50 value is calculated based on the observed immobilization.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

- Objective: To determine the effects of a substance on the growth of freshwater microalgae.
- Test Organisms: Commonly *Pseudokirchneriella subcapitata*.

- Methodology:
 - Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance in a nutrient-rich medium.
 - The cultures are incubated under continuous, uniform illumination and constant temperature for 72 hours.
 - Algal growth is measured at least every 24 hours by determining cell concentration or a surrogate parameter like chlorophyll content.
 - The inhibition of growth in the test cultures is compared to the growth in the control cultures.
 - The ErC50 (the concentration causing a 50% reduction in the growth rate) is calculated.

Terrestrial Toxicity Testing

Honeybees, Acute Oral and Contact Toxicity Test (Following OECD Guidelines 213 and 214)

- Objective: To determine the acute oral and contact median lethal dose (LD50) of a substance to adult worker honeybees.
- Test Organisms: Young adult worker honeybees (*Apis mellifera*).
- Methodology (Oral - OECD 213):
 - Groups of bees are starved for a short period and then fed a sucrose solution containing a specific dose of the test substance.
 - A control group receives the sucrose solution without the test substance.
 - Mortality and any sublethal effects are recorded at regular intervals for at least 48 hours.
 - The LD50 is calculated as the dose in μg of the test substance per bee.
- Methodology (Contact - OECD 214):

- A precise volume of the test substance dissolved in a suitable solvent is applied topically to the dorsal thorax of each bee.
- Control bees are treated with the solvent only.
- Mortality is assessed over a 48-hour period.
- The LD50 is calculated as the dose in μg of the test substance per bee.

Earthworm, Acute Toxicity Test (Following OECD Guideline 207)

- Objective: To determine the acute toxicity of a substance to earthworms.
- Test Organisms: Adult earthworms of the species *Eisenia fetida*.
- Methodology:
 - The test substance is mixed into an artificial soil substrate at various concentrations.
 - Groups of earthworms are introduced into the treated soil and kept for 14 days under controlled temperature and light conditions.
 - Mortality is assessed at day 7 and day 14.
 - The 14-day LC50 is calculated as the concentration of the test substance in mg/kg of dry soil.

Avian and Mammalian Toxicity Testing

Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

- Objective: To determine the acute oral toxicity (LD50) of a substance to birds.
- Test Organisms: Commonly used species are Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- Methodology:

- The test substance is administered to the birds in a single oral dose, usually via gavage or in a capsule.
- Several dose groups with a control group are used.
- The birds are observed for at least 14 days for mortality and signs of toxicity.
- The LD50 is calculated as the dose in mg of the test substance per kg of body weight.

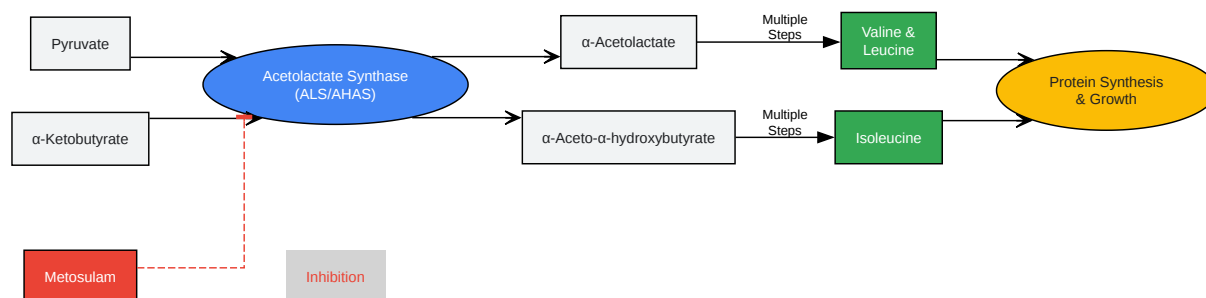
Mammalian Toxicity Studies (Following various OECD Guidelines, e.g., 407, 408, 414, 416)

- Objective: To assess the potential adverse health effects of a substance in mammals following repeated oral exposure. This includes determining the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
- Test Organisms: Primarily rats.
- Methodology (General):
 - The test substance is administered daily in graduated doses to several groups of experimental animals, one dose level per group, for a specified period (e.g., 28 days, 90 days, or over multiple generations for reproductive studies).
 - A control group receives the vehicle without the test substance.
 - During the study, animals are observed for signs of toxicity. Body weight and food/water consumption are monitored.
 - At the end of the study, hematological, clinical chemistry, and pathological examinations are performed.
 - The NOAEL is the highest dose at which no substance-related adverse effects are observed. The LOAEL is the lowest dose at which adverse effects are observed.

Signaling Pathways and Experimental Workflows

Primary Mode of Action: Acetolactate Synthase (ALS) Inhibition

Metosulam's primary mechanism of herbicidal activity is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, **Metosulam** exhibits selective toxicity towards plants.

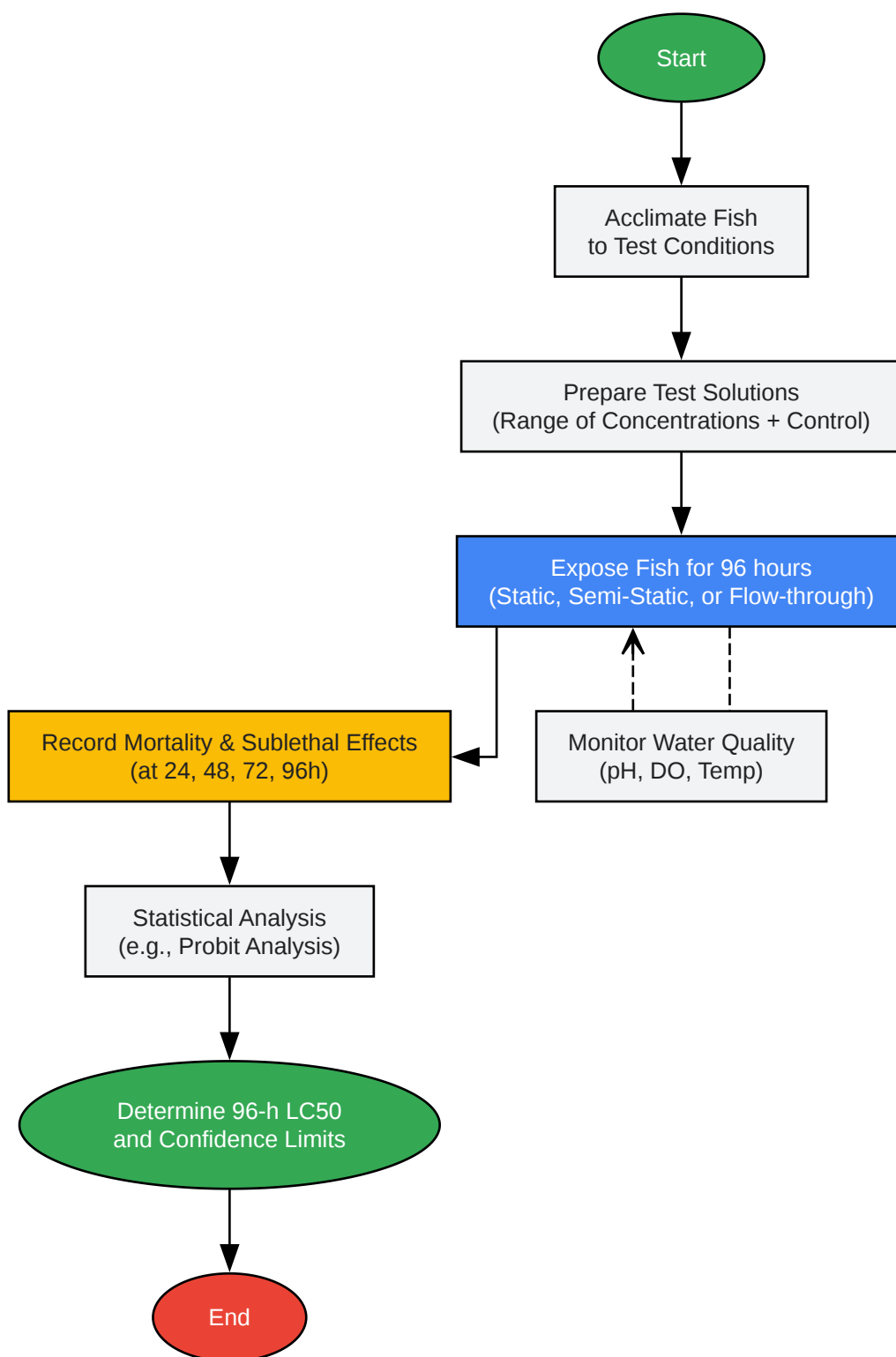


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Caption: **Metosulam** inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.

Experimental Workflow: Fish Acute Toxicity Test (OECD 203)

The following diagram illustrates the general workflow for conducting an acute toxicity test with fish according to OECD Guideline 203.

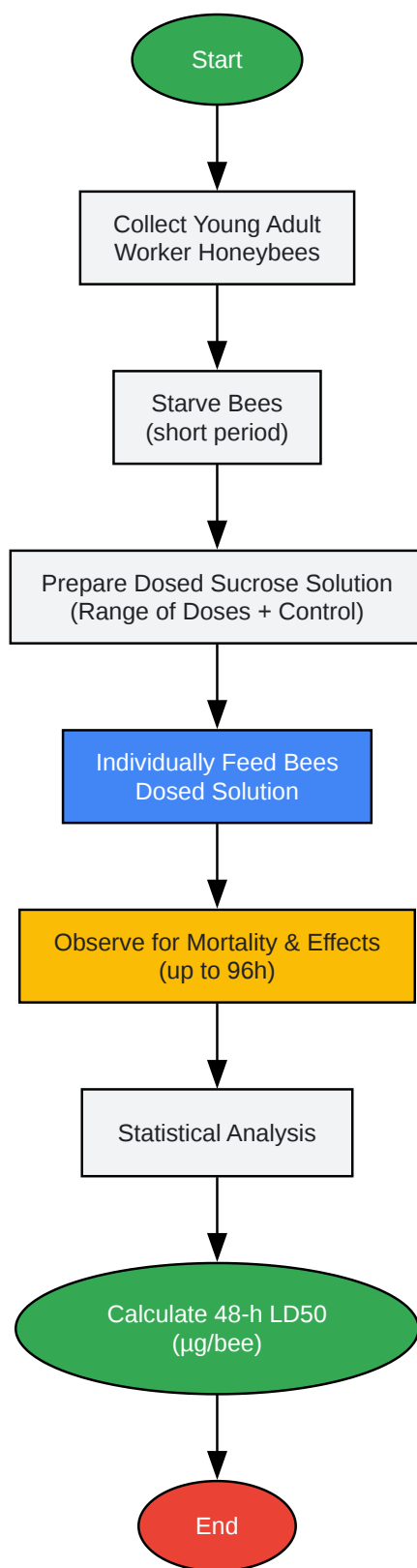


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Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Experimental Workflow: Honeybee Acute Oral Toxicity Test (OECD 213)

This diagram outlines the key steps in determining the acute oral toxicity of a substance to honeybees.



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Caption: Workflow for the OECD 213 Honeybee Acute Oral Toxicity Test.

Conclusion

The available data indicates that **Metosulam** presents a varied toxicological profile to non-target organisms. It is practically non-toxic to fish, aquatic invertebrates, earthworms, honeybees, and birds on an acute basis. However, it is highly toxic to algae and aquatic plants, with ErC50 values in the low µg/L range. This suggests that the primary environmental risk associated with **Metosulam** is likely to be its impact on aquatic primary producers. The mammalian toxicity data shows a NOAEL of 5 mg/kg bw/day in a chronic rat study.

The primary mode of action, the inhibition of the ALS enzyme, provides a clear biochemical basis for its high toxicity to plants and its relatively low acute toxicity to animals. Professionals in drug and pesticide development should consider these ecotoxicological endpoints in the risk assessment and stewardship of **Metosulam** and other ALS-inhibiting herbicides. Further research could focus on the potential for sublethal effects in sensitive aquatic plant communities and the chronic exposure risks to other non-target organisms.

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References

- 1. Metosulam (Ref: XDE 511) [sitem.herts.ac.uk]
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